molecular formula C11H19NO4 B2687899 3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid CAS No. 1780082-64-5

3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid

Cat. No.: B2687899
CAS No.: 1780082-64-5
M. Wt: 229.276
InChI Key: JIBKOWDKEKHEEY-UHFFFAOYSA-N
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Description

3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl 2-azetidinone and a suitable alkylating agent.

    Alkylation: The tert-butyl 2-azetidinone undergoes alkylation with an appropriate alkylating agent under basic conditions to form the corresponding N-alkylated azetidinone.

    Hydrolysis: The N-alkylated azetidinone is then subjected to hydrolysis to remove the tert-butoxycarbonyl protecting group, yielding the desired this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted azetidines.

Scientific Research Applications

Chemistry:

In chemistry, 3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various azetidine derivatives, which are valuable intermediates in organic synthesis.

Biology:

In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the exploration of new biochemical pathways and the development of novel therapeutic agents.

Medicine:

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It is used in the design and synthesis of new pharmaceuticals targeting specific diseases, including cancer and infectious diseases.

Industry:

In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. It is used in the development of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid
  • 1-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole-4-carboxylic acid
  • 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid

Comparison:

Compared to similar compounds, 3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid is unique due to its specific substitution pattern on the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research and industrial applications further highlight its uniqueness.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-6-8(12)4-5-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBKOWDKEKHEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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